molecular formula C8H8N2O3 B057735 2-Acetylaminoisonicotinic acid CAS No. 54221-95-3

2-Acetylaminoisonicotinic acid

Cat. No.: B057735
CAS No.: 54221-95-3
M. Wt: 180.16 g/mol
InChI Key: VNQIEKXUBYBTPS-UHFFFAOYSA-N
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Description

2-Acetylaminoisonicotinic acid is a heterocyclic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol It is a derivative of isonicotinic acid, characterized by the presence of an acetylamino group at the second position of the pyridine ring

Mechanism of Action

Mode of Action

The exact mode of action of 2-Acetylaminoisonicotinic acid is currently unknown . It is suggested that the compound interacts with its targets, leading to changes in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Biochemical Analysis

Biochemical Properties

2-Acetylaminoisonicotinic acid plays a significant role in biochemical reactions, particularly as a reactant in the preparation of nicotinic acid analogues. It interacts with enzymes such as hypoxia-inducible factor (HIF)-1α inhibitors, which are crucial in regulating cellular responses to low oxygen levels . The nature of these interactions involves the inhibition of HIF-1α, thereby affecting the expression of genes involved in angiogenesis, metabolism, and cell survival.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HIF-1α by this compound can lead to changes in the expression of genes involved in glycolysis, apoptosis, and cell proliferation . This compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and the regulation of metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to HIF-1α, inhibiting its activity and preventing the transcription of target genes . Additionally, this compound may interact with other proteins and enzymes, leading to the modulation of various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can result in sustained inhibition of HIF-1α and prolonged changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and effectively inhibit HIF-1α . At higher doses, it can cause adverse effects such as toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid metabolism and the tricarboxylic acid (TCA) cycle . It interacts with enzymes and cofactors that facilitate its conversion and utilization within these pathways. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with biomolecules and its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylaminoisonicotinic acid can be synthesized through the acetylation of 2-aminoisonicotinic acid. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as crystallization and recrystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylaminoisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetylaminoisonicotinic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acetylamino substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-acetamidopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-7-4-6(8(12)13)2-3-9-7/h2-4H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQIEKXUBYBTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396249
Record name 2-Acetamidopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54221-95-3
Record name 2-(Acetylamino)isonicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54221-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetamidopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamidopyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 500 mL beaker fitted with a large Teflon coated magnetic stirrer bar was added 200 mL of water and 20 g (133 mmol) of 4-methyl-2-acetylaminopyridine. The solution temperature was raised to 85° C. and 46 g (291 mmol, 2.2 eq) of potassium permanganate was added portionwise over 1 h at such a rate that the solution temperature remained between 85-90° C. After permanganate addition was completed, the mixture was stirred for 30 min at 90° C. The mixture was then filtered through a bed of celite while still hot and then the filtrate volume was reduced by two thirds in vacuo. After cooling to room temperature, the mixture was again filtered through celite. The pH of the filtrate was adjusted to 4.5 with concentrated HCl. The water was removed in vacuo and the product recrystallized from water/ethanol to give 3.4 g of the title compound.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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